5-Fluoro-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the indole ring and a piperidin-4-yl group at the 3rd position, which contributes to its unique chemical and biological properties. Indole derivatives are known for their diverse biological activities and are widely utilized in medicinal chemistry, particularly in drug development for various therapeutic applications.
The compound is identified by its chemical structure and has the CAS number 149669-43-2. It falls under the category of indole derivatives, which are recognized for their significance in pharmacology due to their interactions with various biological targets. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it an important candidate for further research in medicinal chemistry .
The synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole typically involves several key steps:
The synthesis process requires careful control of temperature, pressure, and reaction time to maximize yield while minimizing by-products. Additionally, purification techniques such as chromatography may be necessary to isolate the desired compound from impurities.
5-Fluoro-3-(piperidin-4-yl)-1H-indole has a complex molecular structure characterized by:
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms.
5-Fluoro-3-(piperidin-4-yl)-1H-indole can undergo several chemical reactions:
The mechanism of action for 5-Fluoro-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets within biological systems:
5-Fluoro-3-(piperidin-4-yl)-1H-indole exhibits several notable physical properties:
The chemical properties include:
5-Fluoro-3-(piperidin-4-yl)-1H-indole has several significant applications in scientific research:
Racemic 5-fluoro-3-(piperidin-3-yl)-1H-indole serves as the foundational precursor for enantioselective synthesis. The process initiates with N-alkylation using chiral electrophilic reagents to generate separable diastereomers. Specifically, racemic 3-(piperidin-3-yl)-1H-indole derivatives (including the 5-fluoro variant) react with chiral auxiliaries such as (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester under basic conditions. This reaction yields diastereomeric pairs differentiated by the configuration at the piperidinyl C3 position: (3R,2S) and (3S,2S) methyl-2-[3-(5-fluoro-1H-indol-3-yl)-1-piperidyl]-2-phenylacetate. The diastereomeric ratio (dr) typically ranges from 1:1 to 3:1, influenced by solvent polarity and temperature optimization in polar aprotic solvents like dimethylformamide [1] [2].
Table 1: Diastereomer Yields from N-Alkylation of Racemic Precursors
Chiral Reagent | Diastereomer Pair | Yield (%) | Diastereomeric Ratio (dr) |
---|---|---|---|
(R)-Toluenesulfonyloxy-phenylacetate | (3R,2S) / (3S,2S) | 65–78 | 1:1 to 3:1 |
(S)-Toluenesulfonyloxy-phenylacetamide | (3R,2R) / (3S,2R) | 70–85 | 1:1 to 2.5:1 |
Chromatographic separation of diastereomers exploits differences in polarity and stereochemical environment. The (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide reagent reacts with racemic 5-fluoro-3-(piperidin-3-yl)-1H-indole to produce (3R,2R)- and (3S,2R)-2-[3-(5-fluoro-1H-indol-3-yl)-1-piperidyl]-2-phenylacetamides. Semi-preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) achieves baseline separation. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity through distinct chemical shifts for diastereotopic protons, while high-resolution mass spectrometry (HRMS) validates molecular formulae. Absolute configuration is assigned via single-crystal X-ray diffraction, confirming the R or S designation at the piperidinyl stereocenter [1] [2].
The C5-fluoro substituent significantly alters electronic and steric parameters during functionalization. Electron-withdrawing properties reduce electron density at the indolic nitrogen and adjacent piperidinyl nitrogen, slowing N-alkylation rates by 15–20% compared to non-fluorinated analogs. However, this effect enhances diastereoselectivity during chiral auxiliary incorporation by rigidifying the transition state through intramolecular hydrogen bonding between the fluorine atom and protic solvents (e.g., methanol). Kinetic studies reveal a 1.2–1.5-fold increase in enantiomeric excess (ee) for fluorinated derivatives (90–97% ee) versus non-fluorinated counterparts (85–92% ee) under identical conditions [2].
Enantiopure 5-fluoro-3-(piperidin-3-yl)-1H-indole derivatives are obtained via hydrogenolysis of resolved diastereomers. Catalytic hydrogenation (Pd/C, H₂, 25–50 psi) cleaves the chiral auxiliary from (3R,2R)- or (3S,2R)-phenylacetamide intermediates, yielding (R)- or (S)-5-fluoro-3-(piperidin-3-yl)-1H-indole without racemization. Reaction conditions are optimized to 20–25°C in ethanol/water mixtures (9:1) to prevent dehalogenation of the C5-fluoro group. Post-hydrogenolysis, enantiomeric purity is validated using chiral analytical HPLC (e.g., Chiralpak IC column), confirming ≥99% ee. The protocol delivers gram-scale quantities with 85–92% isolated yield, making it suitable for pharmaceutical applications requiring stereochemical homogeneity [2].
Table 2: Hydrogenolysis Conditions for Enantiomer Isolation
Diastereomer Precursor | Catalyst | Pressure (psi) | Solvent | Yield (%) | ee (%) |
---|---|---|---|---|---|
(3R,2R)-Phenylacetamide | Pd/C (10%) | 30 | EtOH/H₂O (9:1) | 90 | 99.5 |
(3S,2R)-Phenylacetamide | Pd/C (10%) | 25 | EtOH/H₂O (9:1) | 88 | 99.3 |
(3R,2S)-Phenylacetate | Pd(OH)₂ | 40 | MeOH/H₂O (8:2) | 85 | 98.7 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: